molecular formula C8H8N2O4 B080002 4,6-Diaminobenzene-1,3-dicarboxylic acid CAS No. 13324-94-2

4,6-Diaminobenzene-1,3-dicarboxylic acid

Cat. No. B080002
CAS RN: 13324-94-2
M. Wt: 196.16 g/mol
InChI Key: ILPDVOFDSNNCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the functionalization of precursor molecules through various chemical reactions. For instance, the experimental studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine provide insights into complex synthetic pathways, involving good yields and the formation of structurally diverse products (Yıldırım, Kandemirli, & Demir, 2005).

Molecular Structure Analysis

The structural elucidation of molecules similar to 4,6-diaminobenzene-1,3-dicarboxylic acid, such as the investigation of organic salts assembled from 2,6-diaminopyridine with various carboxylic acids, reveals the importance of non-covalent interactions in determining the molecular architecture. These studies often utilize X-ray diffraction analysis to ascertain the molecular and crystal structures, highlighting the role of hydrogen bonding and other nonbonding interactions in the assembly of complex structures (Gao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds like 4,6-diaminobenzene-1,3-dicarboxylic acid are crucial for understanding their reactivity and potential applications. Studies on the synthesis and reactivity of N-hydroxy-4-(methylamino) azobenzene and its acetate towards amino acids shed light on the mechanisms and outcomes of chemical transformations, which are essential for developing novel compounds and materials (Hashimoto & Degawa, 1975).

Physical Properties Analysis

The physical properties of compounds like 4,6-diaminobenzene-1,3-dicarboxylic acid are often studied through various analytical techniques. These properties, including melting points, solubility, and crystal structure, are essential for determining the compound's suitability for specific applications. The study of the structure of seven organic salts assembled from 2,6-diaminopyridine with monocarboxylic, dicarboxylic, and tetracarboxylic acids provides valuable data on these aspects (Gao et al., 2015).

Scientific Research Applications

Advanced Materials Production

4,6-Diaminobenzene-1,3-dicarboxylic acid has significant potential in the production of advanced materials, notably in the creation of nylons and polymers. It is highlighted as a crucial intermediate in the microbial production of medium-chain dicarboxylic acids (MDCAs), which are essential for manufacturing nylon materials such as nylon 5,6, and nylon 6,6. These MDCAs also serve as platform chemicals for various industries, including chemical, food, textile, pesticide, pharmaceutical, and liquid crystal industries. The microbial-based production of these acids is emphasized for its environmental and sustainable benefits over chemical synthesis and plant extraction methods. Advances in metabolic engineering and synthetic biology strategies could further enhance the bio-based production efficiency of these important dicarboxylic acids (Li et al., 2020).

Biotechnological Routes

In biotechnology, 4,6-Diaminobenzene-1,3-dicarboxylic acid's derivatives, particularly those involved in the production of lactic acid from biomass, have been explored for their potential to serve as feedstocks for green chemistry. Lactic acid, produced via the fermentation of sugars in biomass, can lead to the synthesis of biodegradable polymers and other valuable chemicals like pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester through both chemical and biotechnological routes. This demonstrates the acid's underlying value in contributing to a more sustainable and eco-friendly chemical industry (Gao et al., 2011).

Chemical Synthesis and Functional Materials

4,6-Diaminobenzene-1,3-dicarboxylic acid plays a role in the chemical synthesis and development of functional materials. It is implicated in the synthesis of indoles, a class of compounds with diverse biological activities and applications ranging from pharmaceuticals to agrochemicals. The synthesis of indoles has been a subject of extensive research, and the methodologies developed offer insights into the versatile applications of compounds derived from or related to 4,6-Diaminobenzene-1,3-dicarboxylic acid in organic chemistry and materials science (Taber & Tirunahari, 2011).

properties

IUPAC Name

4,6-diaminobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2H,9-10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDVOFDSNNCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392439
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diaminobenzene-1,3-dicarboxylic acid

CAS RN

13324-94-2
Record name 4,6-diaminobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.